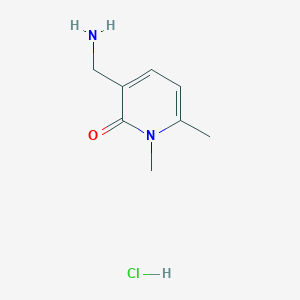

3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride

Übersicht

Beschreibung

Amines are a class of organic compounds that contain nitrogen. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic groups. The compound you mentioned is a complex amine with additional functional groups .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the types of atoms in a molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. They can also act as nucleophiles in substitution reactions or as bases to form ammonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and reactivity, are determined by its molecular structure. For example, amines are generally polar and can participate in hydrogen bonding, making them soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Aminomethylation of Pyridines : The aminomethylation of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines, involving secondary amines, primarily targets the pyridine ring's position 6, then 4. This process yields acetoxy derivatives, which can be converted into hydroxy and bromomethyl derivatives under certain conditions (Smirnov, Kuz’min, & Kuznetsov, 2005).

Synthesis of Optically Active Derivatives : Research has been conducted on synthesizing optically active derivatives such as nicardipine, highlighting the importance of this compound in the synthesis of complex molecules (Shibanuma et al., 1980).

Determination in Plasma : A sensitive method for determining this compound in plasma was developed, showcasing its potential for clinical research applications (Higuchi, Sasaki, & Sado, 1975).

Pharmaceutical Applications

- Calcium Channel Antagonist Activity : Studies have shown that compounds like 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride exhibit calcium channel antagonist activity, potentially useful in treating cardiovascular diseases (Dagnino et al., 1987).

Structural and Spectral Characterization

Crystal Structures and Pharmacological Activity : The molecular structures of related calcium channel antagonists have been determined, which could inform the development of new therapeutic agents (Fossheim et al., 1982).

Spectroscopic and Diffractometric Study : Investigating polymorphic forms of related compounds provides insights into their structural characteristics, essential for pharmaceutical development (Vogt et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 3-(Aminomethyl)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, LeuRS, by inhibiting its activity . This inhibition disrupts the protein synthesis process, which is crucial for the survival and replication of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of LeuRS affects the protein synthesis pathway in Mycobacterium tuberculosis . This disruption leads to a decrease in the production of essential proteins, thereby inhibiting the growth and replication of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and replication . By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, thereby inhibiting its survival and replication .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(aminomethyl)-1,6-dimethylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-3-4-7(5-9)8(11)10(6)2;/h3-4H,5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRYKJICOPOEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

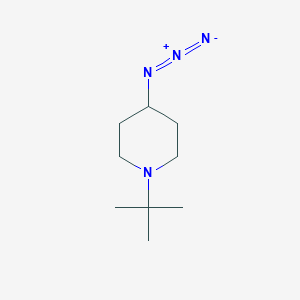

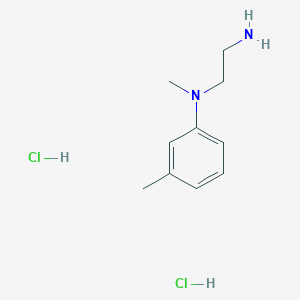

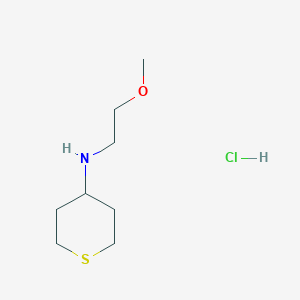

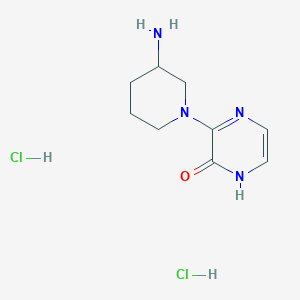

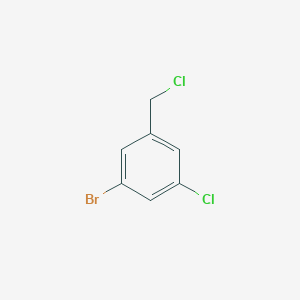

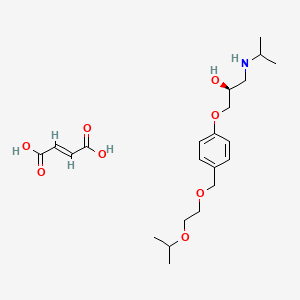

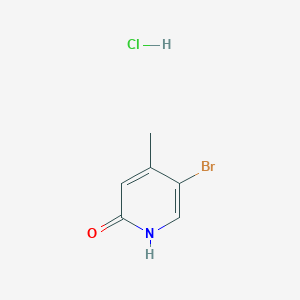

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

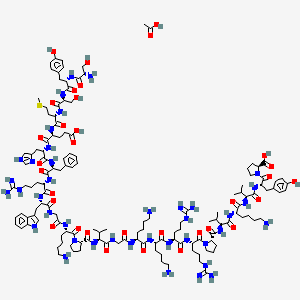

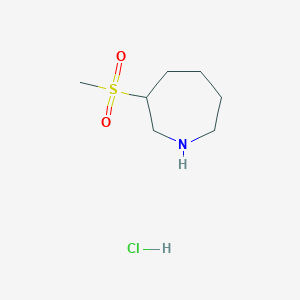

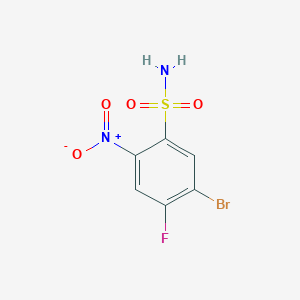

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)

![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)

![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride](/img/structure/B1383383.png)